
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a trifluoroethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One possible route could be the reaction of a chloromethyl-substituted alkene with a trifluoroethyl-substituted carbene precursor under cyclopropanation conditions. Common reagents for such reactions include diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups or ring-opened structures.
Scientific Research Applications
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: Possible precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the trifluoroethyl group.
1-(2,2,2-Trifluoroethyl)cyclopropane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H8ClF3 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8ClF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
InChI Key |
LTDRXKNUHHKWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15255269.png)

![3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B15255282.png)
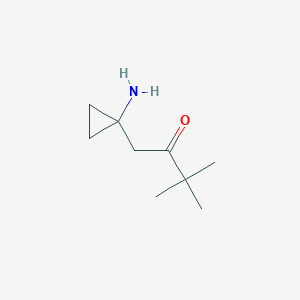
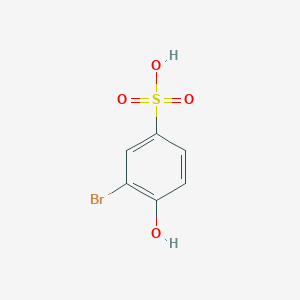
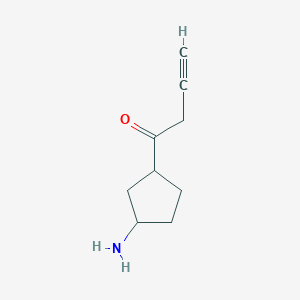
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15255297.png)
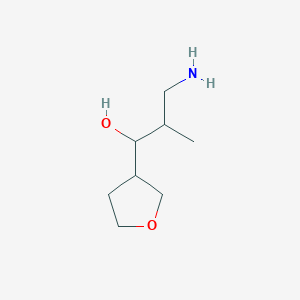
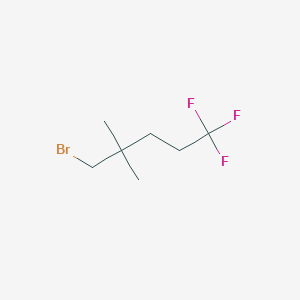
![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B15255339.png)
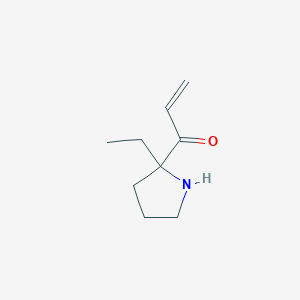
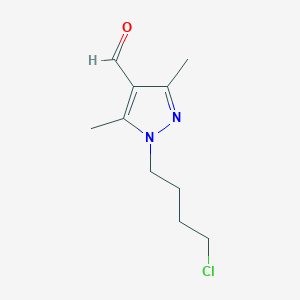
![2-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B15255358.png)

